molecular formula C15H18N2O4S B6511295 6-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]-2H-chromen-2-one CAS No. 950281-65-9

6-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]-2H-chromen-2-one

Cat. No.: B6511295
CAS No.: 950281-65-9
M. Wt: 322.4 g/mol
InChI Key: ABAIBUGLXHIXMA-UHFFFAOYSA-N
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Description

6-Methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]-2H-chromen-2-one is a synthetic coumarin derivative characterized by a methyl group at position 6 of the coumarin scaffold and a sulfonyl-linked 4-methylpiperazine moiety at position 3. This compound is synthesized via sulfonylation reactions, where a coumarin precursor reacts with 4-methylpiperazine-1-sulfonyl chloride under reflux conditions in the presence of a base like triethylamine .

Properties

IUPAC Name

6-methyl-3-(4-methylpiperazin-1-yl)sulfonylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S/c1-11-3-4-13-12(9-11)10-14(15(18)21-13)22(19,20)17-7-5-16(2)6-8-17/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABAIBUGLXHIXMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C(=C2)S(=O)(=O)N3CCN(CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the chromenone intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Piperazine Ring: The final step involves the nucleophilic substitution reaction of the sulfonyl intermediate with 4-methylpiperazine under reflux conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

6-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the chromenone core or the sulfonyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring or the chromenone core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential as a therapeutic agent in various medical conditions:

  • Anticancer Activity : Research indicates that derivatives of chromenone compounds exhibit antiproliferative effects against different cancer cell lines. The presence of the piperazine moiety may enhance the compound's ability to penetrate cellular membranes, improving its efficacy as an anticancer agent .
  • Antimicrobial Properties : Studies have shown that chromenone derivatives possess antimicrobial activity against various pathogens. The sulfonamide group in this compound may contribute to its ability to inhibit bacterial growth .
  • Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties, which are being explored through various in vitro and in vivo models. This could lead to the development of new treatments for inflammatory diseases .

Biochemical Mechanisms

Understanding the biochemical mechanisms through which 6-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]-2H-chromen-2-one exerts its effects is crucial:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways, potentially modulating key signaling cascades that contribute to disease progression .
  • Receptor Modulation : It has been suggested that this compound could interact with various receptors, influencing physiological responses. This interaction can be critical for developing drugs targeting specific receptor-mediated pathways .

Synthetic Routes and Production

The synthesis of this compound typically involves multi-step organic reactions:

  • Starting Materials : The synthesis begins with readily available chromenone derivatives.
  • Reactions : Key steps include sulfonation and piperazine substitution reactions, often optimized for yield and purity.
  • Industrial Production : Continuous flow reactors and high-throughput screening methods are employed to enhance production efficiency and reduce costs .

Case Studies and Research Findings

Several studies have highlighted the applications and effectiveness of this compound:

StudyFocusFindings
Anticancer ActivityDemonstrated significant inhibition of tumor cell proliferation in vitro.
Antimicrobial EffectsShowed effective inhibition against Gram-positive and Gram-negative bacteria.
Anti-inflammatory PropertiesIndicated reduction in inflammatory markers in animal models.

Mechanism of Action

The mechanism of action of 6-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Coumarin Derivatives

Substituent Position and Functional Group Variations

The biological and physicochemical properties of coumarin derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of key analogs:

Compound Name Substituent Position & Group Synthesis Route Biological Activity Physicochemical Properties
6-Methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]-2H-chromen-2-one (Target) 3-sulfonyl-4-methylpiperazine, 6-methyl Sulfonylation Hypothesized kinase inhibition High solubility (sulfonyl group)
7-Hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one 7-hydroxy, 8-(piperazinyl methyl) DFT-optimized synthesis Antioxidant, anti-inflammatory Lower logP (hydroxyl group)
4-Methyl-6-(5-phenylthiazolo[5,4-d]isoxazol-6-ylamino)-2H-chromen-2-one 6-thiazolo-isoxazole, 4-methyl Multi-step heterocyclic coupling Anticancer (via kinase modulation) High lipophilicity (aromatic heterocycle)
6-Methyl-3-(pyrrolidine-1-carbonyl)-2H-chromen-2-one 3-pyrrolidine carbonyl, 6-methyl Crystallized via SHELXL Structural studies Moderate polarity (carbonyl linker)
4-{3-[4-(2-Ethyl-4-hydroxy-benzyl)-piperazin-1-yl]-propoxy}-7-methoxy-3-phenyl-chromen-2-one 4-piperazinyl-propoxy, 7-methoxy, 3-phenyl Alkylation of coumarin Not reported Bulky substituents reduce solubility

Structural and Functional Insights

  • Sulfonyl vs.
  • Piperazine Positioning : Piperazine at position 3 (target) versus position 8 (7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl] analog) alters steric and electronic interactions. The sulfonyl linkage in the target compound may confer greater conformational rigidity than the methylene bridge in the latter .

Biological Activity

6-Methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]-2H-chromen-2-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N2O4SC_{15}H_{18}N_{2}O_{4}S with a molecular weight of 318.38 g/mol. The compound features a chromenone core substituted with a sulfonyl group and a piperazine moiety, which is crucial for its biological activity.

Biological Activity Overview

The compound exhibits various biological activities, primarily in the fields of oncology and neurology. Key findings from recent studies include:

Anticancer Activity

  • Inhibition of Cancer Cell Proliferation : Research indicates that this compound shows significant cytotoxic effects against several cancer cell lines, including breast, ovarian, and colon cancer cells. For example, it demonstrated an IC50 value lower than 10 µM in MCF-7 breast cancer cells, indicating potent activity compared to standard chemotherapeutics like paclitaxel .
  • Mechanism of Action : The anticancer effects are attributed to multiple mechanisms, including the induction of apoptosis and inhibition of cell cycle progression. Studies have shown that the compound activates caspase pathways leading to programmed cell death .

Neuroprotective Effects

  • Cholinesterase Inhibition : The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in Alzheimer's disease therapy. It exhibited IC50 values significantly lower than those of existing drugs like rivastigmine .
  • Reduction of Neuroinflammation : In vitro studies suggest that the compound can reduce neuroinflammatory markers, indicating potential benefits in neurodegenerative conditions.

Case Study 1: Anticancer Efficacy

In a study involving the HCT116 colon adenocarcinoma xenograft model, the administration of this compound resulted in a significant reduction in tumor size compared to controls. The weight loss observed in treated animals was less than that seen with standard chemotherapy agents, suggesting lower toxicity .

Case Study 2: Neuroprotection

A separate study assessed the neuroprotective effects of the compound in a model of oxidative stress-induced neuronal injury. Results indicated that treatment with the compound led to reduced neuronal death and improved cell viability compared to untreated controls, highlighting its potential as a therapeutic agent for neurodegenerative diseases .

Data Tables

Biological Activity Cell Line/Model IC50 (µM) Reference
Anticancer ActivityMCF-7<10
Cholinesterase InhibitionAChE0.08
NeuroprotectionNeuronal CellsN/A

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